Cas no 131110-76-4 (methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate)
methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate
- Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate
- D-N-Benzylserine Methyl Ester
- N-(phenylmethyl)-D-Serine methyl ester
- methyl (2R)-2-(benzylamino)-3-hydroxypropanoate
- Bzl-D-Ser-OMe
- N-(phenylmethyl)-D-Serinemethyl ester
- methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate
- MFCD12198843
- D-N-BenzylserineMethylEster
- Methyl benzyl-D-serinate
- D-Serine, N-(phenylmethyl)-, methyl ester
- AKOS015888178
- CS-0146699
- methyl N-benzyl-D-serinate
- 131110-76-4
- GMZGWPPEZCREPP-SNVBAGLBSA-N
- AS-31565
- EN300-7003360
- n-benzyl-d-serine methyl ester
- DTXSID10453861
- Methyl N-(phenylmethyl)-D-serinate
- SCHEMBL304265
-
- MDL: MFCD12198843
- Inchi: 1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m1/s1
- InChI Key: GMZGWPPEZCREPP-SNVBAGLBSA-N
- SMILES: OC[C@H](C(=O)OC)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 209.10500
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.149±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 351.127°C at 760 mmHg
- Flash Point: 166.156℃
- Refractive Index: 1.534
- Solubility: Dissolution (40 g/l) (25 º C),
- PSA: 58.56000
- LogP: 0.70100
methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850416-5g |
D-N-Benzylserine Methyl Ester |
131110-76-4 | 95% | 5g |
¥1,501.20 | 2022-01-10 | |
| TRC | M326723-100mg |
Methyl (r)-2-(benzylamino)-3-hydroxypropanoate |
131110-76-4 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M326723-250mg |
Methyl (r)-2-(benzylamino)-3-hydroxypropanoate |
131110-76-4 | 250mg |
$110.00 | 2023-05-17 | ||
| TRC | M326723-500mg |
Methyl (r)-2-(benzylamino)-3-hydroxypropanoate |
131110-76-4 | 500mg |
$161.00 | 2023-05-17 | ||
| TRC | M326723-1g |
Methyl (r)-2-(benzylamino)-3-hydroxypropanoate |
131110-76-4 | 1g |
$224.00 | 2023-05-17 | ||
| Apollo Scientific | OR951335-1g |
D-N-Benzylserine Methyl Ester |
131110-76-4 | 96% | 1g |
£109.00 | 2025-02-20 | |
| Apollo Scientific | OR951335-5g |
D-N-Benzylserine Methyl Ester |
131110-76-4 | 96% | 5g |
£304.00 | 2025-02-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005134-1g |
D-N-Benzylserine Methyl Ester |
131110-76-4 | ≥95% | 1g |
¥344.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005134-5g |
D-N-Benzylserine Methyl Ester |
131110-76-4 | ≥95% | 5g |
¥1720.00 | 2024-07-09 | |
| eNovation Chemicals LLC | D688223-1g |
D-N-Benzylserine Methyl Ester |
131110-76-4 | 95% | 1g |
$100 | 2023-09-03 |
methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Suppliers
methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate
Introduction to Methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate (CAS No. 131110-76-4)
Methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate, a compound with the chemical identifier CAS No. 131110-76-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, plays a crucial role in various research applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate consists of a propanoate backbone with a hydroxyl group and a benzylamino substituent at the second carbon position. This configuration imparts distinct stereochemical and electronic properties to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the (2R) configuration indicates a specific stereochemical orientation that is often critical for biological activity, underscoring the importance of chirality in drug design.
In recent years, there has been a growing interest in exploring the pharmacological potential of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate. Its structural features suggest potential applications in modulating various biological pathways, particularly those involving amino acid metabolism and signal transduction. Research studies have begun to uncover its role as a precursor in the synthesis of more complex molecules with therapeutic relevance.
One of the most compelling aspects of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate is its utility as a building block in medicinal chemistry. The benzylamino group provides a versatile handle for further functionalization, allowing chemists to design molecules with tailored properties. This flexibility has enabled the synthesis of novel compounds that exhibit promising activities against a range of diseases, including neurological disorders and metabolic conditions.
The hydroxyl group at the third carbon position further enhances the reactivity of this compound, making it an attractive candidate for further chemical modifications. These modifications can be tailored to optimize solubility, bioavailability, and metabolic stability, which are critical factors in drug development. The combination of these structural features makes methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate a cornerstone in the synthesis of advanced pharmaceutical intermediates.
Recent advancements in computational chemistry have also highlighted the importance of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate in drug discovery pipelines. Molecular modeling studies have demonstrated its potential to interact with biological targets such as enzymes and receptors, providing insights into its mechanism of action. These insights are invaluable for designing more effective and targeted therapies.
The compound's role in biochemical pathways has been further explored through experimental studies. Researchers have investigated its effects on key enzymes involved in amino acid metabolism, revealing its potential as an inhibitor or modulator of these pathways. Such findings open up new avenues for therapeutic intervention in conditions where these pathways are dysregulated.
Moreover, methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate has shown promise as a tool compound in biochemical research. Its well-defined structure and reactivity make it an ideal candidate for use as a substrate or inhibitor in enzyme assays. These assays are essential for understanding the function of enzymes and for identifying new drug candidates.
The synthesis of methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate has been optimized to ensure high yield and purity, making it commercially viable for research and industrial applications. Advanced synthetic methodologies have been employed to achieve this goal, including asymmetric synthesis techniques that preserve the stereochemical integrity of the molecule.
The future prospects for methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate are vast and exciting. As our understanding of biological systems continues to evolve, so too will the applications of this versatile compound. It is likely to play an increasingly important role in drug discovery and development, offering new solutions to complex medical challenges.
In conclusion, methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features, combined with its reactivity and biological relevance, make it an indispensable tool for researchers worldwide. As we continue to explore its applications, we can expect to see further breakthroughs that will advance our ability to treat diseases and improve human health.
131110-76-4 (methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate) Related Products
- 212650-44-7(Methyl 4-benzylmorpholine-3-carboxylate)
- 54159-18-1((S)-Ethyl 2-(benzylamino)propanoate)
- 144001-42-3(Methyl 2-(benzylamino)-3-hydroxypropanoate)
- 1235011-96-7((3S)-4-benzylmorpholine-3-carboxylic acid)
- 1219426-63-7(4-Benzylmorpholine-3-carboxylic Acid)
- 123639-56-5(N-Benzyl-L-serine, Methyl Ester)
- 159721-22-9(methyl 2-(benzylamino)propanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)